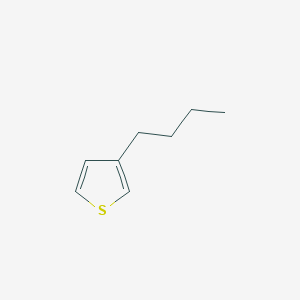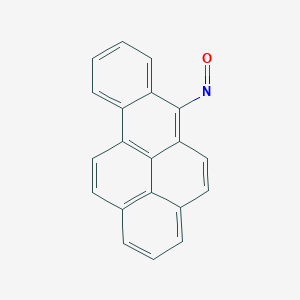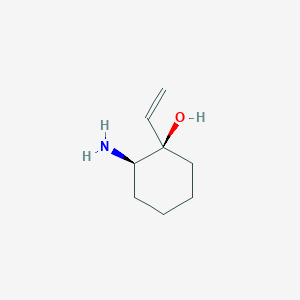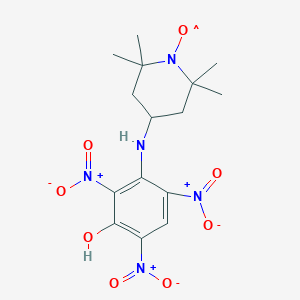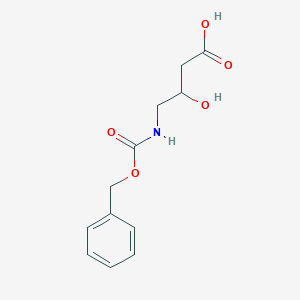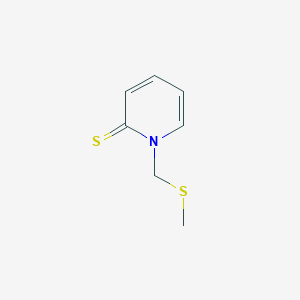
1-(Methylsulfanylmethyl)pyridine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfanylmethyl)pyridine-2-thione, also known as MMPT, is a sulfur-containing heterocyclic compound that has been extensively studied for its potential applications in scientific research. MMPT has been shown to have various biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Applications De Recherche Scientifique
1-(Methylsulfanylmethyl)pyridine-2-thione has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 1-(Methylsulfanylmethyl)pyridine-2-thione has been shown to have antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents. 1-(Methylsulfanylmethyl)pyridine-2-thione has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 1-(Methylsulfanylmethyl)pyridine-2-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(Methylsulfanylmethyl)pyridine-2-thione has been shown to inhibit the activity of thiol-dependent enzymes, such as thioredoxin reductase and glutathione reductase, which play important roles in cellular redox regulation. 1-(Methylsulfanylmethyl)pyridine-2-thione has also been shown to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
1-(Methylsulfanylmethyl)pyridine-2-thione has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory activities. 1-(Methylsulfanylmethyl)pyridine-2-thione has been shown to scavenge reactive oxygen species and reduce oxidative stress in cells. 1-(Methylsulfanylmethyl)pyridine-2-thione has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to modulate the activity of immune cells, such as macrophages and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Methylsulfanylmethyl)pyridine-2-thione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 1-(Methylsulfanylmethyl)pyridine-2-thione is also relatively inexpensive compared to other sulfur-containing compounds. However, 1-(Methylsulfanylmethyl)pyridine-2-thione has some limitations, such as its potential toxicity and limited bioavailability. 1-(Methylsulfanylmethyl)pyridine-2-thione may also interact with other compounds in complex biological systems, making it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(Methylsulfanylmethyl)pyridine-2-thione. One area of interest is the development of new 1-(Methylsulfanylmethyl)pyridine-2-thione derivatives with improved pharmacological properties, such as increased bioavailability and selectivity. Another area of interest is the investigation of the molecular targets of 1-(Methylsulfanylmethyl)pyridine-2-thione and its derivatives, which could provide insights into their mechanism of action and potential therapeutic applications. Finally, the use of 1-(Methylsulfanylmethyl)pyridine-2-thione in combination with other compounds, such as chemotherapy drugs, could lead to the development of more effective cancer therapies.
Méthodes De Synthèse
1-(Methylsulfanylmethyl)pyridine-2-thione can be synthesized through a multistep process starting from 2-chloropyridine. The first step involves the reaction of 2-chloropyridine with sodium hydride to form the corresponding pyridine anion. This anion is then treated with methylsulfonyl chloride to form the methylsulfanylpyridine intermediate. Finally, the intermediate is reacted with carbon disulfide to yield 1-(Methylsulfanylmethyl)pyridine-2-thione.
Propriétés
Numéro CAS |
120665-44-3 |
|---|---|
Nom du produit |
1-(Methylsulfanylmethyl)pyridine-2-thione |
Formule moléculaire |
C7H9NS2 |
Poids moléculaire |
171.3 g/mol |
Nom IUPAC |
1-(methylsulfanylmethyl)pyridine-2-thione |
InChI |
InChI=1S/C7H9NS2/c1-10-6-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 |
Clé InChI |
AUVNLIAQZFHPPE-UHFFFAOYSA-N |
SMILES |
CSCN1C=CC=CC1=S |
SMILES canonique |
CSCN1C=CC=CC1=S |
Synonymes |
2(1H)-Pyridinethione, 1-[(methylthio)methyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



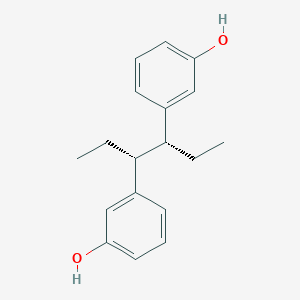
![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)
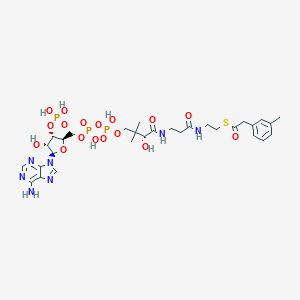
![3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide](/img/structure/B39374.png)
